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molecular formula C10H13NO4 B1318014 Methyl 5-amino-2,4-dimethoxybenzoate CAS No. 70752-22-6

Methyl 5-amino-2,4-dimethoxybenzoate

Cat. No. B1318014
M. Wt: 211.21 g/mol
InChI Key: RYVYYLPISGDRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05686482

Procedure details

A 0.65 g portion of methyl 5-amino-2,4-dimethoxybenzoate was dissolved in 10 ml of acetone and 1.5 ml of water, 1.80 ml of 48% hydrobromic acid was added, and then 0.23 g of sodium nitrite dissolved in 1 ml of water was added dropwise under ice-cooling, followed by a short period of stirring. Next, 0.51 g of cuprous bromide was added, and the mixture was warmed to room temperature. After completion of the reaction, insoluble matter was filtered, and the resulting residue was mixed with water, extracted with chloroform and then dried over anhydrous sodium sulfate. By evaporating the solvent under a reduced pressure, methyl 5-bromo-2,4-dimethoxybenzoate was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
0.51 g
Type
reactant
Reaction Step Three
Quantity
1.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[BrH:16].N([O-])=O.[Na+]>CC(C)=O.O>[Br:16][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC(=C(C(=O)OC)C1)OC)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.23 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
cuprous bromide
Quantity
0.51 g
Type
reactant
Smiles
Step Four
Name
Quantity
1.8 mL
Type
reactant
Smiles
Br
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
followed by a short period
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, insoluble matter
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
the resulting residue was mixed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
By evaporating the solvent under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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